molecular formula C21H18N2O2 B11558023 N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylbenzamide

N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylbenzamide

Cat. No.: B11558023
M. Wt: 330.4 g/mol
InChI Key: MDRXEDGZSKFKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route includes:

    Condensation Reaction: The reaction between 2-hydroxybenzaldehyde and 3-aminobenzamide in the presence of an acid catalyst to form the Schiff base.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The Schiff base can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-HYDROXYPHENYL)-2-METHYLBENZAMIDE
  • N-(3-HYDROXYPHENYL)-2-METHYLBENZAMIDE
  • N-(4-HYDROXYPHENYL)-2-METHYLBENZAMIDE

Uniqueness

N-(3-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)-2-METHYLBENZAMIDE is unique due to the presence of both the Schiff base moiety and the hydroxyl group on the phenyl ring. This structural feature enhances its ability to form hydrogen bonds and coordinate with metal ions, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[3-[(2-hydroxyphenyl)methylideneamino]phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H18N2O2/c1-15-7-2-4-11-19(15)21(25)23-18-10-6-9-17(13-18)22-14-16-8-3-5-12-20(16)24/h2-14,24H,1H3,(H,23,25)

InChI Key

MDRXEDGZSKFKEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

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